![molecular formula C9H5Cl2NO B2489784 5,6-dichloro-1H-indole-2-carbaldehyde CAS No. 180868-82-0](/img/structure/B2489784.png)
5,6-dichloro-1H-indole-2-carbaldehyde
Overview
Description
5,6-dichloro-1H-indole-2-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is an important intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and natural products. The compound has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A .
Anti-HIV Activity
Indole derivatives have also been studied for their anti-HIV activity. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
Anti-Inflammatory Activity
Indole derivatives possess anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the treatment of various kinds of cancer . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activities , which could make them useful in combating various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They could be used to develop new drugs for managing blood sugar levels.
Antimalarial Activity
Indole derivatives have been studied for their antimalarial activities . This could lead to the development of new treatments for malaria.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5,6-dichloro-1H-indole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJWIYNNJOIYIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-indole-2-carbaldehyde |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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